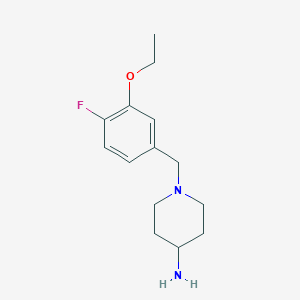

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine

Description

Chemical Classification and Nomenclature

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine belongs to the class of organic amines, specifically functioning as a substituted piperidine derivative. The compound is systematically identified by its Chemical Abstracts Service number 1206970-26-4 and possesses the molecular formula C₁₄H₂₁FN₂O with a molecular weight of 252.33 grams per mole. The systematic nomenclature reflects the compound's structural composition, incorporating a piperidine ring substituted at the nitrogen atom with a 3-ethoxy-4-fluorobenzyl group and featuring an amino group at the fourth position of the piperidine ring.

The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as NC1CCN(CC2=CC=C(F)C(OCC)=C2)CC1, which precisely defines the molecular connectivity and functional group arrangement. The compound exists in different salt forms, with the dihydrochloride salt (Chemical Abstracts Service number 2203716-28-1) having the molecular formula C₁₄H₂₃Cl₂FN₂O and a molecular weight of 325.25 grams per mole. The MDL number MFCD14585244 serves as an additional identifier for database searches and chemical procurement.

The nomenclature system clearly delineates the compound's functional groups: the ethoxy substituent (-OCH₂CH₃) positioned at the third carbon of the benzyl ring, the fluorine atom at the fourth position of the same ring, and the primary amine functionality at the fourth carbon of the piperidine ring. This systematic naming convention ensures unambiguous identification within chemical databases and research literature, facilitating accurate communication among researchers and enabling precise synthetic planning.

Historical Context of Piperidine-Based Compounds

The historical development of piperidine chemistry traces its origins to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852. Both pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational understanding of this heterocyclic system. The name "piperidine" derives from the genus name Piper, the Latin word for pepper, reflecting its natural occurrence in piperine, the active component of black pepper.

The industrial significance of piperidine emerged with the development of large-scale production methods, particularly the hydrogenation of pyridine using molybdenum disulfide catalysts. This synthetic approach, along with alternative methods such as the modified Birch reduction using sodium in ethanol, enabled the widespread availability of piperidine for pharmaceutical and chemical applications. The establishment of these reliable synthetic routes proved crucial for the subsequent development of piperidine-based drug discovery programs.

Contemporary pharmaceutical research has demonstrated that piperidine scaffolds serve as cornerstones of over seventy commercialized drugs, including multiple blockbuster medications. This remarkable success rate has established piperidine as the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals. The historical trajectory from natural product isolation to synthetic accessibility to pharmaceutical prominence illustrates the evolution of piperidine chemistry from academic curiosity to essential medicinal chemistry building block.

The development of sophisticated piperidine derivatives, including compounds like this compound, represents the culmination of over a century of chemical innovation. Modern synthetic methodologies have enabled the precise introduction of diverse functional groups onto the piperidine core, facilitating the exploration of structure-activity relationships and the optimization of pharmacological properties.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated design principles employed in contemporary heterocyclic chemistry. The compound's piperidine core represents a nonaromatic heterocyclic nucleus comprising a six-membered ring with five methylene groups and one secondary amine group. This fundamental structure provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular recognition events with biological targets.

The strategic incorporation of the 3-ethoxy-4-fluorobenzyl substituent at the nitrogen atom of the piperidine ring demonstrates advanced medicinal chemistry design principles. The ethoxy group contributes electron-donating properties and influences the compound's lipophilicity, while the fluorine atom serves as an electron-withdrawing substituent that can significantly affect nucleophilicity and electrophilicity during chemical reactions. The presence of the fluorine atom is particularly significant in medicinal chemistry, as fluorine substitution often enhances metabolic stability and can improve binding affinity to biological targets.

The amino group positioned at the fourth carbon of the piperidine ring provides additional hydrogen bonding capabilities and basic character to the molecule. This structural feature enables the compound to participate in acid-base interactions and form hydrogen bonds with biological macromolecules, potentially contributing to its biological activity profile. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that can engage in multiple simultaneous interactions with protein binding sites.

The compound's structural features align with established principles of drug-like molecular design, incorporating elements that balance hydrophilic and lipophilic properties. The combination of the polar amino group, the moderately polar ethoxy substituent, and the hydrophobic benzyl moiety creates a molecule with potential for favorable pharmacokinetic properties while maintaining the structural complexity necessary for selective biological interactions.

Position in Contemporary Chemical Research

Current research investigations have positioned this compound within the broader context of piperidine-based drug discovery, where it represents an important example of how strategic structural modifications can yield compounds with enhanced pharmacological potential. Contemporary studies have revealed that this compound exhibits significant biological activity, with particular interest focused on its potential applications in anticancer research and its interactions with various biological targets involved in cellular processes.

Research methodologies employed in studying this compound utilize advanced analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography for structural verification and purity assessment. Contemporary synthetic approaches involve carefully controlled reaction conditions with precise temperature and solvent selection to optimize yield and purity during compound preparation. These methodological advances reflect the sophisticated state of modern synthetic chemistry and analytical characterization.

The compound's position in current pharmaceutical research is exemplified by its inclusion in comprehensive screening programs designed to identify novel therapeutic agents. Molecular docking studies and binding assays represent standard approaches for elucidating the compound's mechanism of action and evaluating its efficacy compared to established pharmaceutical agents. These computational and experimental methodologies provide essential insights into structure-activity relationships and guide further optimization efforts.

Contemporary research trends emphasize the importance of piperidine derivatives in addressing current therapeutic challenges, with particular focus on the development of compounds that can overcome existing limitations in cancer treatment and other disease areas. The systematic exploration of piperidine-based scaffolds, including this compound, represents a continuation of the historical success of this heterocyclic system in pharmaceutical applications.

The compound's research profile is further enhanced by its structural similarity to other biologically active piperidine derivatives, enabling comparative studies that can reveal important structure-activity relationships. This comparative approach facilitates the identification of key structural features responsible for biological activity and guides the design of improved analogs with enhanced therapeutic potential. Current research directions continue to explore the full scope of this compound's applications while contributing to the broader understanding of piperidine chemistry in medicinal applications.

Properties

IUPAC Name |

1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17/h3-4,9,12H,2,5-8,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAUYVBBXGJYME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219822 | |

| Record name | 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-26-4 | |

| Record name | 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 4-Aminopiperidine

A reported method for preparing related piperidin-4-amine derivatives uses benzophenone as a protecting agent for the primary amine group of 4-aminopiperidine. This protection is achieved by refluxing 4-aminopiperidine with benzophenone in toluene in the presence of catalysts such as BF3·Et2O or molecular sieves to remove water (dehydrating agent). The reaction yields an intermediate N-(diphenylmethylene)piperidin-4-amine, which can be purified by recrystallization from ethanol/heptane mixtures.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Aminopiperidine + Benzophenone, toluene reflux | Protect primary amine as imine | Molar ratio 1:1–1.2; catalyst BF3·Et2O or TsOH; 8–10 h reflux |

| 2 | Recrystallization in ethanol/heptane | Purification of intermediate | Yield ~78% |

Alkylation of Secondary Amine

The protected intermediate is then subjected to deprotonation of the secondary amine using a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature (0 °C). Subsequently, the alkylating agent, in this case, a 3-ethoxy-4-fluorobenzyl bromide or a similar benzyl halide derivative, is added in slight excess (1.1–1.5 equivalents) to effect nucleophilic substitution.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 3 | Intermediate + NaH or n-BuLi in THF, 0 °C | Deprotonation of secondary amine | Molar ratio intermediate:base 1:1–1.5 |

| 4 | Add 3-ethoxy-4-fluorobenzyl bromide, stir at RT 3–5 h | Alkylation of secondary amine | Room temperature reaction |

Deprotection and Isolation

After alkylation, the benzophenone protecting group is removed by acid treatment, typically with 10% aqueous hydrochloric acid. The product is extracted into an organic solvent (ethyl acetate or dichloromethane), and the organic layer is dried and concentrated. The protecting group benzophenone can be recovered and recycled.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 5 | 10% HCl aqueous solution, room temperature | Deprotection of primary amine | 1.5–2 equivalents of acid |

| 6 | Extraction with ethyl acetate/dichloromethane | Isolation of product | Drying and concentration steps |

Research Findings and Analysis

- The use of benzophenone as a protecting group allows selective modification of the secondary amine without interference from the primary amine, which is critical for regioselective alkylation.

- Alkylation with substituted benzyl bromides bearing electron-withdrawing groups such as fluorine and electron-donating groups such as ethoxy is feasible under mild conditions, preserving the functional groups intact.

- The reaction conditions (temperature, solvent, base equivalents) are optimized to maximize yield and minimize side reactions.

- The protecting group removal under acidic conditions is efficient and allows for recovery of benzophenone, enhancing the sustainability of the process.

- The entire synthetic route is amenable to scale-up for industrial production due to simple operation and straightforward purification steps.

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Molar Ratios | Temperature | Reaction Time | Yield/Notes |

|---|---|---|---|---|---|

| Protection | 4-Aminopiperidine + Benzophenone + BF3·Et2O | 1:1–1.2 (amine:benzophenone) | Reflux (~110 °C) | 8–10 hours | 78% yield, recrystallization |

| Deprotonation | NaH or n-BuLi in THF | 1–1.5 equivalents base | 0 °C | 0.5–1 hour | Complete deprotonation |

| Alkylation | 3-Ethoxy-4-fluorobenzyl bromide | 1.1–1.5 equivalents | Room temperature | 3–5 hours | High selectivity |

| Deprotection | 10% HCl aqueous solution | 1.5–2 equivalents acid | Room temperature | 1–2 hours | Efficient removal, benzophenone recovered |

| Extraction & Purification | Ethyl acetate or dichloromethane extraction | — | Room temperature | — | Product isolated, dried |

Additional Considerations

- Alternative bases such as potassium tert-butoxide may also be explored but require careful control to avoid side reactions.

- Solvent choice (THF) is critical for solubility and reaction control.

- The presence of the fluorine substituent on the benzyl group may influence the nucleophilicity and steric environment, requiring slight optimization of reaction time and temperature.

- Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of intermediates and final product.

Chemical Reactions Analysis

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimalarial Applications

The emergence of resistance to existing antimalarial drugs has necessitated the search for new therapeutic agents. Research indicates that 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine has potential as an antimalarial agent.

Methods of Application:

- In Vitro Assays: Researchers have employed parasite growth inhibition assays to evaluate the antimalarial activity of this compound. Initial screenings utilize fluorescence microscopy to identify active compounds, followed by secondary screenings to determine IC50 and IC90 values using the parasite lactate dehydrogenase assay.

Results:

- Studies have demonstrated that certain piperidine analogs exhibit high selectivity and activity against resistant strains of Plasmodium falciparum, with IC50 values ranging between 1 and 5 µg/mL. These findings suggest that modifications to the piperidine structure could yield promising antimalarial leads .

Neurological Disorders

This compound is being investigated for its potential as a sigma receptor ligand. Sigma receptors are implicated in various neurological disorders, making them attractive targets for drug development.

Methods of Application:

- Chemical Synthesis: The synthesis involves multi-step reactions, purification, and characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to ensure structural integrity.

Results:

- Compounds synthesized from this structure have shown high affinity for sigma receptors, indicating their potential as therapeutic agents for neurological conditions. Further pharmacological evaluations are required to assess efficacy and safety profiles .

Antidepressant Development

Due to its interaction with central nervous system receptors, this compound is also being explored for its potential use in developing new antidepressants.

Research Insights:

- The compound's ability to modulate neurotransmitter systems may provide a pathway for treating depressive disorders. Its structural features allow it to interact effectively with various biological targets .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, we can compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine | C21H24FN3O2 | Contains a benzo[d]oxazole moiety, enhancing biological activity |

| 1-(3-Ethoxyphenyl)piperidin-4-amines | Varies | Lacks fluorine substitution, potentially altering receptor affinity |

| Piperidine derivatives with halogen substituents | Varies | Different halogens can affect reactivity and biological effects |

This table illustrates how the specific halogen and ether functionalities of this compound may influence its pharmacological profile compared to other derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following piperidin-4-amine derivatives are compared based on substituent variations and reported activities:

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Biological Activity

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H18FN

- CAS Number : 1206970-26-4

The compound features a piperidine ring substituted with an ethoxy and fluorobenzyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to cancer progression, making it a candidate for anticancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

-

Anticancer Activity :

- A study demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating potent growth inhibition .

- The mechanism involves the induction of apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy.

- Neuroprotective Effects :

-

Antimicrobial Properties :

- Preliminary studies suggest that it possesses antimicrobial activity against several pathogenic bacteria, supporting its exploration as a therapeutic agent in infectious diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(3-Ethoxybenzyl)piperidine | Moderate anticancer effects | Less potent than the target compound |

| 1-(4-Fluorobenzyl)piperidine | Limited neuroprotective effects | Lacks broad-spectrum activity |

| 1-(3-Methoxybenzyl)piperidine | Antimicrobial but weak anticancer | Less effective in apoptosis induction |

Q & A

Q. Q1. What are the primary synthetic routes for 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine, and how can purity be optimized?

A1: The compound is synthesized via alkylation of piperidin-4-amine derivatives with 3-ethoxy-4-fluorobenzyl halides. A standard method involves:

- Step 1: Reacting piperidin-4-amine with 3-ethoxy-4-fluorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (acetonitrile or DMF) at 60–80°C .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Purity Optimization: Monitor by HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect byproducts like unreacted benzyl halide or N-alkylated isomers .

Advanced Synthetic Challenges

Q. Q2. How can researchers address low yields in the alkylation step due to steric hindrance from the 3-ethoxy-4-fluorobenzyl group?

A2: Steric hindrance can reduce nucleophilic attack by the piperidine amine. Mitigation strategies include:

- Microwave-Assisted Synthesis: Shorten reaction time (30–60 min vs. 12–24 hrs) while maintaining 60–80°C to minimize side reactions .

- Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to enhance solubility of the benzyl halide in polar solvents .

- Alternative Leaving Groups: Replace benzyl chloride with benzyl triflate for faster reaction kinetics .

Structural and Analytical Methodologies

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

A3: A multi-technique approach is required:

- ¹H/¹³C NMR: Identify key signals:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 283.16 (C₁₄H₂₀FN₂O requires 283.16) .

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives (e.g., HCl salts) .

Solubility and Formulation

Q. Q4. How does the compound’s solubility profile influence in vitro assay design?

A4: The compound is sparingly soluble in aqueous buffers (logP ~2.5). For biological assays:

- Stock Solutions: Prepare in DMSO (≤10 mM) and dilute in assay buffer (final DMSO ≤0.1%).

- Dynamic Light Scattering (DLS): Confirm absence of aggregates at working concentrations .

- Alternative Solvents: Use cyclodextrin-based formulations (e.g., HP-β-CD) for higher aqueous solubility .

Safety and Handling

Q. Q5. What safety protocols are essential for handling this compound in the lab?

A5: Key precautions include:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl halides) .

- Waste Disposal: Neutralize halogenated byproducts with 10% NaOH before disposal .

Advanced Mechanistic Studies

Q. Q6. How can computational modeling predict the compound’s biological targets?

A6: Molecular docking and QSAR studies guide target identification:

- Target Libraries: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperidine’s prevalence in CNS-targeting drugs .

- MD Simulations: Assess binding stability to receptors like 5-HT₆ (RMSD <2.0 Å over 100 ns simulations) .

- Free Energy Calculations (MM-PBSA): Predict binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

Biological Activity and Assays

Q. Q7. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

A7: Prioritize assays based on hypothesized targets:

- Radioligand Binding Assays: For receptor affinity (e.g., [³H]-LSD for 5-HT₂A receptor) .

- Functional Assays: cAMP accumulation (GPCR activation) or calcium flux (ion channel modulation).

- Cytotoxicity: MTT assay in HEK-293 cells (IC₅₀ >50 µM indicates low toxicity) .

Data Contradictions and Reproducibility

Q. Q8. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

A8: Common causes and solutions:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Batch Purity Differences: Re-characterize compounds via NMR/HPLC before testing .

- Statistical Analysis: Use factorial design to isolate variables (e.g., pH, temperature) affecting activity .

Scale-Up Challenges

Q. Q9. What reactor designs optimize yield during gram-scale synthesis?

A9: Key considerations:

- Continuous Flow Reactors: Minimize thermal degradation (residence time <5 min, 70°C) .

- Catalyst Immobilization: Use polymer-supported bases (e.g., PS-BEMP) for easier separation .

- Process Analytical Technology (PAT): In-line IR monitoring to track reaction progression .

Degradation and Stability

Q. Q10. How can forced degradation studies identify stability liabilities?

A10: Stress conditions and analytical methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.